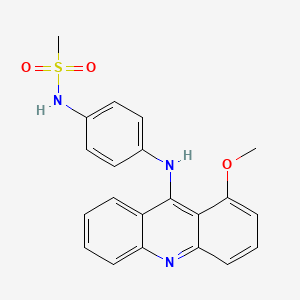

Methanesulfonanilide, 4'-((1-methoxy-9-acridinyl)amino)-

Descripción

Methanesulfonanilide, 4'-((1-methoxy-9-acridinyl)amino)- (CAS: 53478-38-9) is a synthetic acridine derivative with a methanesulfonanilide backbone. Its molecular formula is C₂₀H₁₇N₃O₂S, and it has a molecular weight of 363.43 g/mol . The compound features a 9-acridinylamino group substituted at the 4'-position of the methanesulfonanilide moiety, with a methoxy group at the 1-position of the acridine ring. Key physicochemical properties include a density of 1.411 g/cm³, boiling point of 555.2°C, and logP value of 5.08, indicating moderate hydrophobicity .

This compound belongs to the 4'-(9-acridinylamino)methanesulfonanilide class, which has been extensively studied for antitumor activity. Its mechanism involves DNA intercalation and topoisomerase II inhibition, leading to apoptosis in cancer cells .

Propiedades

Número CAS |

61417-04-7 |

|---|---|

Fórmula molecular |

C21H19N3O3S |

Peso molecular |

393.5 g/mol |

Nombre IUPAC |

N-[4-[(1-methoxyacridin-9-yl)amino]phenyl]methanesulfonamide |

InChI |

InChI=1S/C21H19N3O3S/c1-27-19-9-5-8-18-20(19)21(16-6-3-4-7-17(16)23-18)22-14-10-12-15(13-11-14)24-28(2,25)26/h3-13,24H,1-2H3,(H,22,23) |

Clave InChI |

KZIJQMWWCAEEKK-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=CC2=NC3=CC=CC=C3C(=C21)NC4=CC=C(C=C4)NS(=O)(=O)C |

Origen del producto |

United States |

Métodos De Preparación

Preparation Methods of Methanesulfonanilide, 4'-((1-methoxy-9-acridinyl)amino)-

General Synthetic Strategy

The synthesis typically involves the coupling of a 9-chloroacridine derivative with 3-methoxy-4-aminomethanesulfonanilide under acidic conditions, followed by isolation of the product or its acid addition salts. The acridine moiety is functionalized at the 9-position, enabling nucleophilic substitution by the amino group of the methanesulfonanilide derivative.

Stepwise Preparation Protocol

Coupling with 3-Methoxy-4-Aminomethanesulfonanilide

- The coupling reaction involves mixing the 9-chloroacridine with 3-methoxy-4-aminomethanesulfonanilide in an acidic medium.

- The reaction mixture is often stirred vigorously at low temperatures (e.g., 0°C) to dissolve solids completely.

- The reaction is then heated, typically by boiling under reflux for extended periods (e.g., 12 hours), to facilitate nucleophilic aromatic substitution and formation of the desired 4'-((1-methoxy-9-acridinyl)amino) methanesulfonanilide.

- Acid addition salts such as hydrochloride, hydrobromide, lactic, methanesulfonic, and D-gluconic acid salts can be formed to improve compound stability and solubility.

Workup and Isolation

- After reaction completion, the mixture is cooled, and solvents like ethyl acetate are added to precipitate the product.

- The precipitated acid addition salt is collected by filtration, washed, and dried.

- Organic layers may be washed with water, dried over sodium sulfate, and filtered before further processing.

Alternative One-Pot Synthesis Approach

- A modified one-pot synthesis has been reported where 9-chloroacridine is reacted directly with an alkoxide solution (e.g., sodium methoxide in methanol) under reflux for 2.5 hours.

- Subsequently, the amino acid component is added, and the reaction continues under reflux for an additional 4 hours.

- This method avoids isolation of the 9-alkoxy intermediate, improving yield and efficiency.

- The use of alkoxide solutions tailored to the amino acid ester prevents transesterification side reactions.

Preparation of 3-Amino-4-Methoxyacetanilide Precursor

- A critical precursor, 3-amino-4-methoxyacetanilide, is prepared by catalytic reduction of 3-nitro-4-methoxyacetanilide.

- The reduction employs hydrazine hydrate (40-80% concentration) as a reducing agent, with iron-based catalysts such as ferric chloride hexahydrate (FeCl3·6H2O), ferrous sulfate heptahydrate (FeSO4·7H2O), or iron(III) oxide (Fe2O3).

- The reaction is conducted in alcohol solvents (methanol, ethanol, or propanol) at 40-80°C, with auxiliary agents like carbon dust or silica gel to improve reaction efficiency.

- After completion (1-3 hours), the mixture is hot-filtered to recover the catalyst and auxiliary agents, which are reused.

- The filtrate is distilled to recover alcohol solvent, and the product is isolated by cooling and filtration, yielding high purity 3-amino-4-methoxyacetanilide (up to ~99% yield).

Summary Table of Preparation Steps and Conditions

| Step | Reaction | Conditions | Reagents/Catalysts | Notes |

|---|---|---|---|---|

| 1 | Preparation of 9-chloroacridine | Chlorination of acridine derivatives (specifics not detailed) | Chlorinating agent (e.g., POCl3 or similar) | Intermediate for coupling |

| 2 | Coupling of 9-chloroacridine with 3-methoxy-4-aminomethanesulfonanilide | Stirring at 0°C, then reflux for 12 hours | 3-methoxy-4-aminomethanesulfonanilide, acid medium (HCl, etc.) | Forms target compound or acid salts |

| 3 | One-pot synthesis alternative | Reflux 2.5 h with alkoxide, then 4 h with amino acid | Sodium methoxide (or other alkoxide), amino acid ester | Avoids intermediate isolation, higher yield |

| 4 | Reduction of 3-nitro-4-methoxyacetanilide to 3-amino-4-methoxyacetanilide | 40-80°C, 1-3 h | Hydrazine hydrate (40-80%), FeCl3·6H2O or FeSO4·7H2O catalyst, auxiliary agents | High yield (~99%), catalyst and solvent recovery |

Research Findings and Analysis

- The coupling reaction is sensitive to temperature and pH; acidic conditions favor nucleophilic substitution on the acridine ring.

- Formation of acid addition salts enhances compound stability and facilitates purification.

- The one-pot method reported improves synthetic efficiency by reducing intermediate handling and minimizing side reactions.

- The reduction of the nitro precursor using hydrazine hydrate and iron catalysts is industrially favorable due to safety and cost-effectiveness compared to hydrogen gas reduction.

- Catalyst and solvent recycling in the reduction step reduces waste and improves sustainability.

- The methoxy substitution on the acridine ring is crucial for biological activity and influences the reaction pathway and product stability.

Análisis De Reacciones Químicas

Types of Reactions

Methanesulfonanilide, 4’-((1-methoxy-9-acridinyl)amino)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Conditions for substitution reactions vary but often involve catalysts like palladium on carbon (Pd/C) or acids like sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Aplicaciones Científicas De Investigación

Methanesulfonanilide, 4'-(2-methoxy-9-acridinylamino)- is a chemical compound with the molecular formula . It features a methanesulfonanilide core structure, characterized by a sulfonamide group attached to an aniline derivative. The compound includes a methoxy substituent at the 2-position of the acridine moiety, contributing to its unique properties and biological activities. It is part of a class of acridine derivatives known for their potential antitumor properties and ability to intercalate with DNA, thereby influencing nucleic acid synthesis and function.

Key Applications

- Cancer Treatment Methanesulfonanilide, 4'-(2-methoxy-9-acridinylamino)- exhibits significant biological activity, particularly in cancer treatment.

- Nucleic Acid Interactions Studies have demonstrated that Methanesulfonanilide interacts with various nucleic acids.

- Synthesis of Organic Compounds It is used in the synthesis of various organic compounds and intermediates.

Biological Activity Mechanisms

- DNA Intercalation The compound can intercalate with DNA, affecting nucleic acid synthesis and function. Fluorescence and thermal denaturation studies provide strong evidence that AMSA type 1 binding was by intercalation into DNA . The binding of AMSA to DNA was without marked base-pair specificity .

- Antitumor Properties Acridine derivatives are known for their potential antitumor properties.

Structural Similarities and Variations

Methanesulfonanilide shares structural similarities with other compounds known for their biological activity. Here are some notable comparisons:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4'-(9-Acridinylamino)methanesulfonamide | Acridine core with methanesulfonamide | Known for strong antitumor effects and DNA binding |

| 4'-(1-Methoxy-9-acridinylamino)methanesulfonamide | Similar acridine structure but differs at position 1 | Variations in biological activity due to substitution |

| N-[4-[(2-methoxyacridin-9-yl)amino]phenyl]methanesulfonamide | Contains phenyl ring; alters binding dynamics | Potentially different interaction profiles with nucleic acids |

Mecanismo De Acción

The mechanism of action of Methanesulfonanilide, 4’-((1-methoxy-9-acridinyl)amino)- involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, inhibiting replication and transcription processes. The compound targets specific molecular pathways, leading to cell cycle arrest and apoptosis in cancer cells.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues in Anticancer Research

m-AMSA (Amsacrine, NSC 156303)

- Structure: 4'-(9-Acridinylamino)methanesulfon-m-anisidide, with a methoxy group at the 3'-position of the aniline ring .

- Activity: Broad-spectrum antitumor agent (L1210 leukemia model) with immunosuppressive and antiviral properties.

- Key Differences :

- The position of the methoxy group (1-methoxy in the target compound vs. 3'-methoxy in m-AMSA) alters DNA-binding affinity and metabolic stability.

- m-AMSA undergoes rapid thiolytic cleavage at the acridine C-9 position, shortening its half-life . In contrast, the 1-methoxy substitution in the target compound may slow metabolism, enhancing bioavailability .

- Antileukemic Potency : m-AMSA has an ED₅₀ of 0.2 µM in L1210 assays, while derivatives with 1-methoxy substitution show variable potency depending on additional substituents .

4'-(3-Nitro-9-Acridinylamino)-1-Butanesulfonanilide (CAS: 71803-01-5)

Methanesulfonanilides in Other Therapeutic Classes

E4031 (Class III Antiarrhythmic Agent)

- Structure : Methanesulfonanilide derivative without the acridine moiety .

- Activity : Blocks KV11.1 (hERG) channels to delay cardiac repolarization.

- Key Differences :

Nimesulide (COX-2 Inhibitor)

- Structure: 4-Nitro-2-phenoxymethanesulfonanilide .

- Activity : Anti-inflammatory via selective COX-2 inhibition.

- Key Differences: The phenoxy and nitro groups in nimesulide enable hydrogen bonding with COX-2 residues, unlike the planar acridine group in the target compound . Therapeutic Use: Nimesulide is non-cytotoxic, highlighting how substituents dictate target specificity (COX-2 vs. DNA) .

Structure-Activity Relationships (SAR)

- Base Strength: Higher basicity (pKa ~8.5) in 4'-(9-acridinylamino)methanesulfonanilides correlates with enhanced DNA binding and antitumor activity .

- Substituent Effects: 1-Methoxy Group: Improves metabolic stability by sterically hindering thiolytic cleavage at the acridine C-9 position . 3'-Methoxy or Nitro Groups: Increase DNA intercalation but may elevate mutagenic risk (e.g., 4'-(4-Methyl-9-acridinylamino)methanesulfonanilide has reported mutagenicity) .

- Chain Length : Elongating the sulfonanilide chain (e.g., 1-heptanesulfonanilide derivatives) enhances solubility but reduces tumor penetration .

Data Tables

Table 2: Therapeutic Targets and Mechanisms

Actividad Biológica

Methanesulfonanilide, 4'-((1-methoxy-9-acridinyl)amino)- is a complex organic compound that has garnered attention for its notable biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, including its antitumor properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 393.461 g/mol. It features a methanesulfonamide group attached to an acridine moiety, with a methoxy group at the para position of the acridine ring. The presence of these functional groups contributes to its chemical reactivity and biological activity.

Antitumor Properties

Research indicates that Methanesulfonanilide, 4'-((1-methoxy-9-acridinyl)amino)- exhibits significant antitumor activity. The acridine moiety is known for its ability to intercalate with DNA, leading to disruptions in replication and transcription processes. This intercalation is a critical mechanism through which the compound exerts its cytotoxic effects against various cancer cell lines.

Key Findings:

- Cytotoxicity: Studies have shown that this compound can inhibit tumor growth effectively. For example, it has demonstrated cytotoxic effects against melanoma and prostate cancer cells, with IC50 values in the low nanomolar range.

- Mechanism of Action: The compound's interaction with DNA may lead to apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

Antimicrobial Activity

In addition to its antitumor properties, Methanesulfonanilide, 4'-((1-methoxy-9-acridinyl)amino)- has shown potential antimicrobial activity. This aspect broadens its applicability in pharmacological research, particularly in developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

The following table summarizes the structural characteristics and biological activities of Methanesulfonanilide, 4'-((1-methoxy-9-acridinyl)amino)- compared to related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methanesulfonanilide, 4'-((3-methoxy-9-acridinyl)amino)- | C22H21N3O4S | Contains an additional methoxy group; potential for varied biological activity. |

| Methanesulfonanilide, 4'-((2-amino-9-acridinyl)amino)-3'-methoxy | C21H20N4O3S | Variation in amino substitution; differing biological profiles. |

| 4'-(9-acridinylamino)methanesulfonanilide | C21H19N3O3S | Lacks the methoxy group; may exhibit different solubility and reactivity characteristics. |

Case Studies and Research Findings

Several studies have explored the biological activity of Methanesulfonanilide derivatives:

- Intercalation Studies: Research utilizing equilibrium dialysis and spectrophotometry has demonstrated that these compounds can effectively bind to DNA, which is crucial for their anticancer efficacy .

- Cytotoxicity Assessments: In vitro studies have reported IC50 values indicating potent cytotoxic effects against various cancer cell lines. For instance, one study found that a related acridine derivative had an IC50 value as low as 0.03 μM against MDA-MB-231 breast cancer cells under hypoxic conditions .

- Mechanistic Insights: Investigations into the mechanism of action suggest that compounds like Methanesulfonanilide may induce apoptosis through mitochondrial pathways by increasing reactive oxygen species (ROS) levels within cells .

Q & A

Q. Table 1: Example Substituents and Synthetic Yields

| Substituent Position | Yield (%) | Purity (HPLC) |

|---|---|---|

| 3-Methoxy (Acridinyl) | 72 | ≥98% |

| 2-Chloro (Acridinyl) | 65 | 97% |

| 3-Nitro (Acridinyl) | 58 | 95% |

Basic: Which analytical techniques are optimal for quantifying this compound in biological samples?

Methodological Answer:

- Liquid Chromatography-Mass Spectrometry (LC-MS): Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile. Monitor exact mass (e.g., 363.0833812 for unmodified derivatives) .

- Metabolite Identification: Combine LC-MS/MS with isotopic labeling or derivatization to detect sulfone or amine metabolites.

- Validation: Perform spike-and-recovery experiments in plasma/tissue homogenates to assess matrix effects (target recovery: 85–115%).

Advanced: How can contradictions in mutagenicity data among analogs be systematically resolved?

Methodological Answer:

Contradictions often arise from substituent-specific effects or assay conditions. Steps to resolve discrepancies:

Data Normalization: Adjust for differences in exposure concentrations (e.g., µmol/L vs. mg/L) using molarity-based comparisons .

Structure-Activity Analysis: Compare analogs with substituents at positions 2, 3, or 4 on the acridinyl ring. For example, 3-nitro derivatives show higher mutagenicity (mmo-sat 209 µmol/L) than 3-methoxy analogs (mmo-sat 35 µmol/L) .

Mechanistic Studies: Use Ames test variants (e.g., +/- metabolic activation) to distinguish direct DNA intercalation vs. metabolite-mediated toxicity .

Q. Table 2: Mutagenicity Data for Selected Analogs

| Substituent | Mutation (mmo-sat, µmol/L) | Reference |

|---|---|---|

| 3-Methoxy | 35 | |

| 2-Chloro | 25 | |

| 3-Nitro | 209 |

Advanced: How to design QSAR models to optimize antitumor activity in acridinylamino-substituted methanesulfonanilides?

Methodological Answer:

Dataset Curation: Collect experimental IC values (e.g., from Denny et al., 1979) and structural descriptors (logP, polar surface area, H-bond donors) .

Model Training: Use partial least squares (PLS) regression or machine learning (e.g., random forest) to correlate descriptors with activity.

Validation: Apply leave-one-out cross-validation; target .

Optimization: Prioritize derivatives with moderate base strength (pKa ~7–9) and methoxy/nitro groups at position 3 for enhanced DNA intercalation .

Advanced: What in vivo/in vitro models are appropriate for studying immunomodulatory effects of this compound?

Methodological Answer:

- In Vitro: Use LPS-stimulated macrophages to measure cytokine inhibition (IL-6, TNF-α) via ELISA. Include dose-response curves (1–50 µM) .

- In Vivo: BALB/c mice with collagen-induced arthritis or lupus-like symptoms. Administer 10–50 mg/kg/day orally; assess joint inflammation and autoantibody levels .

- Bone Metabolism: Co-culture osteoblasts/osteoclasts to evaluate osteoblastic differentiation (alkaline phosphatase assay) and osteoclast inhibition (TRAP staining) .

Basic: What safety protocols are critical when handling this compound during decomposition?

Methodological Answer:

- Thermal Decomposition: Avoid heating above 200°C to prevent emission of NO and SO. Use fume hoods and scrubbers .

- Personal Protective Equipment (PPE): Wear nitrile gloves, N95 masks, and chemical-resistant lab coats.

- Spill Management: Neutralize with 10% sodium bicarbonate; collect residues in sealed containers for hazardous waste disposal.

Advanced: How to evaluate the role of substituent electronic effects on DNA-binding affinity?

Methodological Answer:

Spectroscopic Titration: Perform UV-Vis or fluorescence quenching with calf thymus DNA. Calculate binding constants () via Stern-Volmer plots.

Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to simulate interactions with DNA base pairs. Compare binding energies of nitro (electron-withdrawing) vs. methoxy (electron-donating) substituents .

Correlation Analysis: Relate values to Hammett σ constants of substituents to quantify electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.